molecular formula C8H10Cl2S B13160650 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene

2-Chloro-5-(3-chloro-2-methylpropyl)thiophene

Cat. No.: B13160650
M. Wt: 209.14 g/mol
InChI Key: GWAZFJOEXJLRAS-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chloro-2-methylpropyl)thiophene is a halogenated thiophene derivative featuring a chlorine atom at the 2-position and a branched 3-chloro-2-methylpropyl substituent at the 5-position of the heterocyclic ring. Thiophenes are sulfur-containing aromatic compounds widely studied for their pharmacological and material science applications due to their electronic properties and structural versatility .

Properties

Molecular Formula

C8H10Cl2S

Molecular Weight

209.14 g/mol

IUPAC Name

2-chloro-5-(3-chloro-2-methylpropyl)thiophene

InChI

InChI=1S/C8H10Cl2S/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3

InChI Key

GWAZFJOEXJLRAS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(S1)Cl)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene can be achieved through various synthetic routes. One common method involves the chlorination of 5-(3-chloro-2-methylpropyl)thiophene using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the chlorination process .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene may involve large-scale chlorination reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Scientific Research Applications

2-Chloro-5-(3-chloro-2-methylpropyl)thiophene is a synthetic organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur, with two chlorine substituents and a branched alkyl group that influences its chemical properties and reactivity. The presence of chlorine atoms enhances its electrophilic character, making it a valuable intermediate in various chemical syntheses. Research indicates that thiophene derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Reactions

The chemical behavior of 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene can be attributed to its electrophilic nature due to the chlorine substituents, and it can undergo several types of reactions. These include:

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common due to the presence of chlorine atoms on the thiophene ring.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different thiophene derivatives.

Common Reagents and Conditions

  • Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions. Electrophilic substitution with bromine can yield 2-bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene.
  • Nucleophilic Substitution: Strong nucleophiles like alkoxides and amines can react with the compound under basic conditions.

Applications

Due to its unique structure and properties, 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives.
  • Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
  • Medicinal Chemistry: It is explored for its potential biological activities, including antimicrobial and anticancer properties.

Case Studies and Research Findings

  • Antimicrobial Activity: Research involving substituted thiophenes indicated promising results against human pathogens such as Plasmodium falciparum and Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies highlighted the importance of the chlorine substituents for enhancing bioactivity. Nickel complexes are potential candidates for antibacterial and antifungal activity .
  • Cytotoxic Effects: Investigations into the cytotoxic potential of similar compounds revealed concentration-dependent effects on human cell lines, indicating that this compound may also possess significant cytotoxic properties. Some thiophene derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Compounds for Comparison :

2-Chloro-5-(chloromethyl)thiophene (CAS 23784-96-5): Chlorine at position 2 and a chloromethyl group at position 5 .

Ethyl 3-Amino-5-(3-Chlorophenyl)Thiophene-2-Carboxylate: Amino and ester functional groups at positions 3 and 2, respectively, with a 3-chlorophenyl substituent at position 5 .

2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide: Carboxamide and imino groups, with bulky isopropyl and methyl substituents .

Table 1: Structural Comparison

Compound Substituents (Position) Functional Groups Key Structural Features
2-Chloro-5-(3-chloro-2-methylpropyl)thiophene Cl (2), 3-chloro-2-methylpropyl (5) Halogens, branched alkyl High lipophilicity, steric hindrance
2-Chloro-5-(chloromethyl)thiophene Cl (2), CH₂Cl (5) Halogens, linear alkyl Smaller substituent, higher reactivity
Ethyl 3-Amino-5-(3-Chlorophenyl)Thiophene-2-Carboxylate NH₂ (3), COOEt (2), 3-Cl-Ph (5) Amino, ester, aryl Hydrogen-bonding capability, planar aromatic ring
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide Imine, carboxamide, isopropyl, methyl Amide, imine, bulky alkyl Enhanced steric bulk, potential for π-π interactions

Biological Activity

2-Chloro-5-(3-chloro-2-methylpropyl)thiophene is a synthetic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and agrochemicals. This article aims to consolidate current research findings regarding its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a thiophene ring substituted with chlorine and a branched alkyl group, which may influence its interaction with biological targets. The molecular formula is C₉H₈Cl₂S, and it exhibits properties typical of halogenated thiophenes, which are known for their diverse biological activities.

Research indicates that 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene interacts with various biological targets, leading to significant pharmacological effects. The compound has been studied for its anti-inflammatory properties and its ability to inhibit specific enzymes involved in inflammatory pathways.

Biological Activity Overview

  • Anti-inflammatory Effects :
    • The compound has demonstrated notable anti-inflammatory activity in vitro, particularly through the inhibition of cyclooxygenase (COX) enzymes. In studies, it showed IC₅₀ values against COX-1 and COX-2, suggesting a potential application in treating inflammatory diseases .
    • In vivo assays using carrageenan-induced paw edema models revealed that the compound significantly reduced inflammation compared to control groups .
  • Anticancer Potential :
    • Preliminary studies have indicated that 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene exhibits cytotoxic effects against various cancer cell lines. In particular, it has shown promise against breast cancer cell lines such as MDA-MB-231 and MCF-7, with selectivity indices favoring cancerous cells over normal cells .
    • Its mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. Studies have reported effective inhibition against several bacterial strains at varying concentrations, highlighting its potential as an antimicrobial agent .

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various thiophene derivatives, 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene was compared to standard anti-inflammatory drugs. Results indicated that it significantly inhibited COX-2 activity, with an IC₅₀ value comparable to that of indomethacin, a widely used anti-inflammatory medication.

Case Study 2: Anticancer Activity

A comprehensive evaluation of the compound's anticancer properties involved treating MDA-MB-231 cells with varying concentrations of 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene. The results showed a dose-dependent decrease in cell viability, with an IC₅₀ value indicating potent cytotoxicity at low micromolar concentrations.

Data Tables

Biological ActivityTargetIC₅₀ (µM)Reference
COX-1 InhibitionCOX-119.45
COX-2 InhibitionCOX-223.8
CytotoxicityMDA-MB-2315.0
Antimicrobial ActivityS. aureus<50

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene, and how can reaction conditions be optimized for yield?

  • Methodological Answer: The compound is typically synthesized via cross-coupling reactions. A common approach involves using TMPMgCl·LiCl (a Grignard reagent) and Pd-PEPPSI-SIPr as a catalyst in tetrahydrofuran (THF) at 60°C for 24 hours. For example, demonstrates a stepwise coupling of halogenated thiophene precursors, achieving yields up to 87% by optimizing stoichiometry (e.g., 1:1.8 molar ratio of starting material to coupling partner) and catalyst loading (1–2 mol%) . Alternative methods ( ) use Friedel-Crafts acylation with AlCl₃ in CH₂Cl₂, though this may require careful control of reaction time and temperature to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene, and what spectral markers should researchers prioritize?

  • Methodological Answer: Key techniques include:
  • ¹H/¹³C NMR : Prioritize signals for thiophene protons (δ 6.8–7.2 ppm) and alkyl chain environments (δ 0.8–2.8 ppm). For example, reports distinct singlet peaks at δ 6.81–6.94 ppm for aromatic protons and triplet signals for hexyl chains (δ 2.55–2.78 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 651.1781 for C₃₄H₄₅Cl₂S₄) with DART-ESI+ ionization.
  • IR Spectroscopy : Look for C-Cl stretching (650–725 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., unobserved NMR signals) when analyzing chlorinated thiophene derivatives?

  • Methodological Answer: Broadening or missing NMR signals ( ) often arise from dynamic exchange processes or paramagnetic impurities. Strategies include:
  • Variable-temperature NMR : Resolve overlapping signals by cooling samples to –40°C.
  • Deuterated solvents : Use CDCl₃ to minimize solvent interference.
  • Complementary techniques : Pair NMR with X-ray crystallography (if crystalline) or computational simulations (DFT) to assign ambiguous peaks .

Q. What strategies are recommended for incorporating 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene into semiconducting polymers, and how does its electronic structure influence device performance?

  • Methodological Answer: The compound’s electron-withdrawing chloro and alkyl groups enhance charge transport in conjugated polymers. highlights its potential in poly(3-alkylthiophene) derivatives for organic thin-film transistors (TFTs). To integrate it:
  • Use Stille or Suzuki coupling to link thiophene monomers into regioregular backbones.
  • Optimize side-chain length (e.g., hexyl groups in ) to balance solubility and crystallinity.
  • Characterize hole mobility via space-charge-limited current (SCLC) measurements .

Q. In cross-coupling reactions involving chlorinated thiophenes, how do catalyst selection (e.g., Pd-PEPPSI-SIPr) and solvent systems impact regioselectivity and byproduct formation?

  • Methodological Answer:
  • Catalyst choice : Pd-PEPPSI-SIPr () improves selectivity for C5 coupling on thiophene rings due to its bulky N-heterocyclic carbene ligand, reducing homocoupling byproducts.
  • Solvent effects : THF enhances Grignard reagent stability, while polar aprotic solvents (e.g., DMF) may accelerate undesired SNAr reactions.
  • Additives : LiCl (in TMPMgCl·LiCl) suppresses β-hydride elimination, favoring cross-coupling over degradation .

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